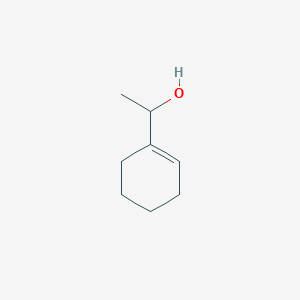
1-(1-Cyclohexen-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexen-1-yl)ethanol, also known as this compound AldrichCPR, is an organic compound with the molecular formula C8H14O. It is a cyclohexene derivative with an ethanol group attached to the first carbon of the cyclohexene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Cyclohexen-1-yl)ethanol can be synthesized through several methods. One common method involves the hydrogenation of 1-cyclohexen-1-yl ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at room temperature and atmospheric pressure.
Another method involves the reduction of 1-cyclohexen-1-yl ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. This reaction is carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through continuous hydrogenation processes. The use of a ruthenium catalyst supported on silica with an acid strength index of 10% or less has been reported to yield high efficiency and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclohexen-1-yl ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(1-cyclohexen-1-yl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 1-cyclohexen-1-yl ketone.
Reduction: Cyclohexanol.
Substitution: 1-(1-cyclohexen-1-yl)chloride.
Scientific Research Applications
1-(1-Cyclohexen-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, forming 1-cyclohexen-1-yl ketone. In reduction reactions, the compound is converted to cyclohexanol through the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
1-(1-Cyclohexen-1-yl)ethanol can be compared with other similar compounds, such as:
1-Cyclohexen-1-yl ketone: This compound is an oxidation product of this compound and has similar chemical properties.
Cyclohexanol: This is a reduction product of this compound and is used in various industrial applications.
1-(1-Cyclohexen-1-yl)chloride: This compound is formed through the substitution of the hydroxyl group in this compound with a chloride group.
The uniqueness of this compound lies in its versatility as an intermediate in various chemical reactions and its applications in different fields of scientific research .
Properties
IUPAC Name |
1-(cyclohexen-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYUSHUTMRYHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














